![molecular formula C6H9NO B1338186 1-(Furan-3-yl)ethanamine CAS No. 252372-09-1](/img/structure/B1338186.png)
1-(Furan-3-yl)ethanamine
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Overview
Description
1-(Furan-3-yl)ethanamine is a chemical compound with the molecular formula C6H9NO . It contains a total of 17 bonds, including 8 non-H bonds, 5 multiple bonds, 1 rotatable bond, 5 aromatic bonds, 1 five-membered ring, 1 primary amine (aliphatic), and 1 Furane .
Molecular Structure Analysis
The molecular structure of 1-(Furan-3-yl)ethanamine includes a furan ring attached to an ethanamine group . The compound has a total of 17 bonds, including 8 non-H bonds, 5 multiple bonds, 1 rotatable bond, 5 aromatic bonds, 1 five-membered ring, 1 primary amine (aliphatic), and 1 Furane .Chemical Reactions Analysis
While specific chemical reactions involving 1-(Furan-3-yl)ethanamine are not detailed in the retrieved papers, furan-based compounds are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
1-(Furan-3-yl)ethanamine has a molecular weight of 201.18 g/mol . It has 3 hydrogen bond donors, 6 hydrogen bond acceptors, and 2 rotatable bonds . Its exact mass and monoisotopic mass are both 201.06372245 g/mol .Scientific Research Applications
Pharmaceutical Development
Furan derivatives, including compounds like 1-(Furan-3-yl)ethanamine, are known for their diverse biological activities. They can be used in the development of new drugs due to their potential therapeutic advantages such as anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer properties .
Biological Process Studies
The unique properties of furan-containing compounds make them excellent candidates for studying various biological processes. This includes understanding the mechanisms of action for different therapeutic effects and exploring the biochemical pathways they influence.
Antibacterial Agents
Recent research has focused on synthesizing furan derivatives that exhibit antibacterial or antifungal activities. This includes designing compounds that can act as potent antimicrobial agents against a range of bacterial and fungal pathogens .
Agrochemical Production
Furan derivatives are used in the production of agrochemicals. These compounds can be key ingredients in pesticides or herbicides, contributing to the protection of crops and enhancing agricultural productivity .
Resin and Lacquer Industry
In the resin and lacquer industry, furan compounds serve as key starting materials. They are involved in the preparation of various products due to their chemical properties which contribute to the durability and quality of finishes .
Green Chemistry Applications
Furan is considered a green and environmentally friendly material. Its derivatives, including 1-(Furan-3-yl)ethanamine, may be used in applications that promote sustainability and reduce environmental impact .
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan derivatives have been reported to have various therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer .
Biochemical Pathways
Furan derivatives have been associated with a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Furan derivatives have been associated with a wide range of therapeutic effects .
properties
IUPAC Name |
1-(furan-3-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-5(7)6-2-3-8-4-6/h2-5H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVKKZRVKMOURL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=COC=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00472980 |
Source
|
Record name | 1-(furan-3-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00472980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-3-yl)ethanamine | |
CAS RN |
252372-09-1 |
Source
|
Record name | 1-(furan-3-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00472980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 252372-09-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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